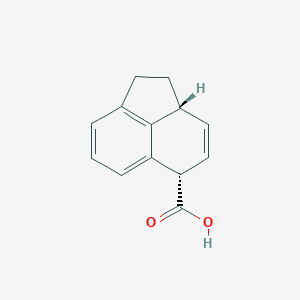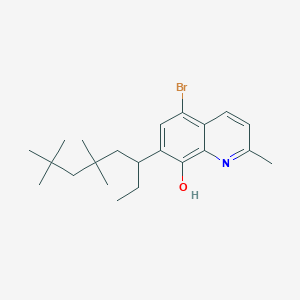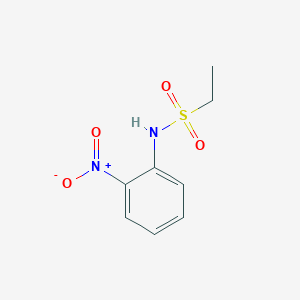
Ethanesulfonamide, N-(2-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanesulfonamide, N-(2-nitrophenyl)- is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, including Ethanesulfonamide, N-(2-nitrophenyl)-, typically involves the reaction of sulfonyl chlorides with amines. One common method is the oxidative conversion of thiol derivatives to sulfonyl chlorides using reagents such as hydrogen peroxide and thionyl chloride. The resulting sulfonyl chlorides can then react with amines to form sulfonamides .
Industrial Production Methods
Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been shown to enhance the efficiency and yield of sulfonamide synthesis, making it a viable method for industrial applications .
化学反応の分析
Types of Reactions
Ethanesulfonamide, N-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can yield various derivatives depending on the nucleophile employed .
科学的研究の応用
Ethanesulfonamide, N-(2-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticonvulsant.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Ethanesulfonamide, N-(2-nitrophenyl)- involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
類似化合物との比較
Similar Compounds
Methanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-(2-Methoxy-5-nitrophenyl)ethanesulfonamide: Similar structure with a methoxy group on the aromatic ring.
Uniqueness
Ethanesulfonamide, N-(2-nitrophenyl)- is unique due to the presence of the nitro group on the aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals .
特性
CAS番号 |
60901-26-0 |
|---|---|
分子式 |
C8H10N2O4S |
分子量 |
230.24 g/mol |
IUPAC名 |
N-(2-nitrophenyl)ethanesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-2-15(13,14)9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3 |
InChIキー |
CSDTYWJZJMCQKN-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)NC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


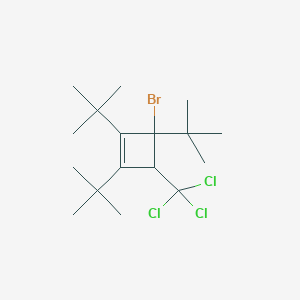

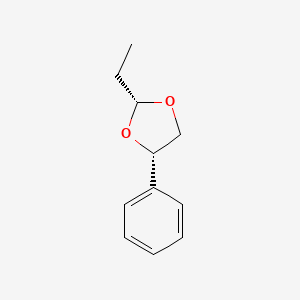
![2-[Methyl(diphenyl)-lambda~5~-phosphanylidene]-1-phenylethan-1-one](/img/structure/B14607793.png)
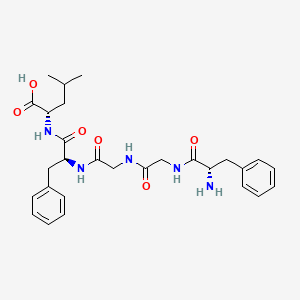
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
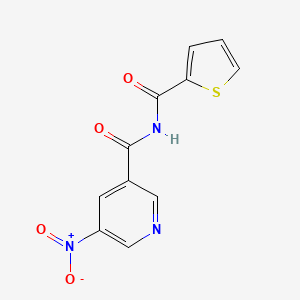
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)
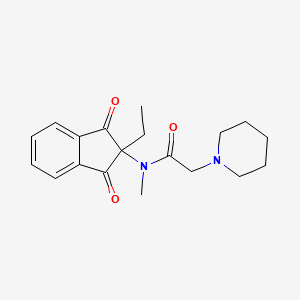
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)
